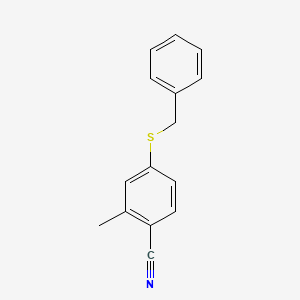

4-(Benzylsulfanyl)-2-methylbenzonitrile

Description

Contextualization within Benzonitrile (B105546) and Aryl Thioether Chemistry

4-(Benzylsulfanyl)-2-methylbenzonitrile is structurally defined by two principal chemical classes: benzonitriles and aryl thioethers.

Benzonitriles , which are organic compounds featuring a cyano (-C≡N) group attached to a benzene (B151609) ring, are foundational materials in organic chemistry. atamankimya.com The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems. Benzonitrile and its derivatives are widely used as precursors and intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. numberanalytics.com They also serve as useful solvents and can form stable coordination complexes with transition metals, which act as valuable synthetic intermediates. atamankimya.com

Aryl thioethers (or aryl sulfides) contain a sulfur atom bonded to an aromatic ring and an alkyl or another aryl group (Ar-S-R'). This structural unit is of immense importance in medicinal chemistry and materials science. nih.govresearchgate.net The thioether linkage is present in a wide array of pharmaceutical agents used to treat conditions such as cancer, inflammation, and HIV. researchgate.netacs.org The development of efficient and selective methods for forming the crucial carbon-sulfur (C–S) bond is a significant focus of contemporary chemical research. researchgate.net

By combining both a benzonitrile and an aryl thioether moiety, 4-(Benzylsulfanyl)-2-methylbenzonitrile emerges as a compound that bridges these two important areas of chemical science.

Significance of Multifunctional Aromatic Compounds in Contemporary Chemical Research

Aromatic compounds are fundamental scaffolds in chemistry due to their unique stability and planar structure. When these aromatic rings are decorated with multiple functional groups, their utility expands dramatically. Such multifunctional compounds are highly valued in drug discovery and materials science for several reasons:

Diverse Reactivity: Each functional group can potentially undergo different chemical transformations, allowing for stepwise and selective modifications to build molecular complexity.

Structural Scaffolding: The rigid benzene ring acts as a stable anchor, presenting the functional groups in a well-defined spatial arrangement. This is critical for designing molecules that can precisely interact with biological targets like enzymes and receptors. ijrar.org

Property Modulation: The electronic properties of the aromatic ring and the attached functional groups can be fine-tuned to optimize a molecule's characteristics, including its biological activity, solubility, and stability. ontosight.ai

In 4-(Benzylsulfanyl)-2-methylbenzonitrile, the electron-withdrawing nitrile group, the sulfur-containing thioether, and the electron-donating methyl group collectively influence the electronic nature of the aromatic ring, providing a unique platform for further synthetic exploration.

Scope and Research Objectives for 4-(Benzylsulfanyl)-2-methylbenzonitrile

While specific, in-depth research on 4-(Benzylsulfanyl)-2-methylbenzonitrile itself is not extensively documented in mainstream literature, the investigation of such a molecule would be guided by clear objectives rooted in its structural features.

The scope of research would logically encompass the development of efficient and scalable synthetic pathways to access this compound, a thorough characterization of its physical and chemical properties, and an exploration of its reactivity.

Key research objectives would likely include:

Synthetic Utility: Investigating the compound's potential as a key intermediate in the synthesis of more complex molecules. The nitrile group could be transformed into various nitrogen-containing heterocycles, while the thioether could be oxidized to sulfoxides or sulfones, which are also important in medicinal chemistry.

Medicinal Chemistry Applications: Using the molecule as a starting point to design and synthesize novel compounds with potential biological activity. Given that both benzonitriles and aryl thioethers are known pharmacophores, their combination could lead to new therapeutic candidates. researchgate.netontosight.ai

Materials Science Exploration: Exploring its use as a monomer or precursor for the development of functional polymers or materials. Aryl thioethers are components of high-performance polymers, and the nitrile group could also be incorporated into polymeric structures. nih.gov

In essence, the study of 4-(Benzylsulfanyl)-2-methylbenzonitrile would aim to unlock the synthetic potential held within its multifunctional aromatic structure for applications across the chemical sciences.

Properties

IUPAC Name |

4-benzylsulfanyl-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCBUELCZCTSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Benzylsulfanyl 2 Methylbenzonitrile

Exploration of Reaction Pathways for C-S Bond Formation

The formation of the C-S bond in 4-(Benzylsulfanyl)-2-methylbenzonitrile is a pivotal step in its synthesis. The primary and most direct method for creating this linkage is through nucleophilic aromatic substitution (SNAr). This pathway involves the reaction of a sulfur-based nucleophile with an activated aromatic ring.

In a typical synthesis, 4-chloro-2-methylbenzonitrile (B1345701) serves as the electrophilic partner. The chlorine atom at the para-position to the electron-withdrawing nitrile group activates the ring towards nucleophilic attack. Benzylthiol, or its corresponding thiolate, acts as the nucleophile. The reaction is generally facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

The proposed mechanism proceeds as follows:

Deprotonation of Benzylthiol: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), abstracts the acidic proton from benzylthiol (PhCH₂SH) to generate the benzylthiolate anion (PhCH₂S⁻).

Nucleophilic Attack: The highly nucleophilic benzylthiolate anion attacks the carbon atom bearing the chlorine atom on the 4-chloro-2-methylbenzonitrile ring. This step is typically the rate-determining step.

Formation of a Meisenheimer Complex: The addition of the thiolate results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitrile group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, 4-(Benzylsulfanyl)-2-methylbenzonitrile.

Alternative pathways to the C-S bond, such as transition-metal-catalyzed cross-coupling reactions, are also plausible. For instance, a palladium- or copper-catalyzed coupling of 4-halo-2-methylbenzonitrile with benzylthiol could be envisioned, although this is less commonly reported for this specific molecule. These methods often offer milder reaction conditions and broader substrate scope.

Table 1: Comparison of Potential C-S Bond Formation Pathways

| Reaction Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | 4-chloro-2-methylbenzonitrile, Benzylthiol, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, DMSO), Elevated temperature | Cost-effective, Readily available starting materials | Requires activated aromatic ring, Can require harsh conditions |

| Palladium-catalyzed Cross-Coupling | 4-bromo-2-methylbenzonitrile, Benzylthiol, Palladium catalyst, Ligand, Base | Anhydrous solvent, Inert atmosphere | Mild reaction conditions, High functional group tolerance | Catalyst cost and sensitivity, Ligand optimization may be needed |

| Copper-catalyzed Cross-Coupling (Ullmann-type) | 4-iodo-2-methylbenzonitrile, Benzylthiol, Copper catalyst, Ligand, Base | High temperatures | Lower cost catalyst than palladium | Often requires high temperatures and stoichiometric copper |

Elucidation of Nitrile Group Reactivity and Transformations

The nitrile group in 4-(Benzylsulfanyl)-2-methylbenzonitrile is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the aromatic ring to which it is attached. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which enhances its electrophilicity. Subsequent attack by water leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 4-(Benzylsulfanyl)-2-methylbenzoic acid.

Base-catalyzed hydrolysis: Under basic conditions, hydroxide (B78521) ions directly attack the nitrile carbon, forming an imidate intermediate that is then protonated and tautomerizes to an amide. Further hydrolysis yields the carboxylate salt.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction proceeds through the addition of hydride ions to the nitrile carbon, ultimately yielding 4-(Benzylsulfanyl)-2-methylbenzylamine after an aqueous workup.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis. libretexts.org For example, the reaction of 4-(Benzylsulfanyl)-2-methylbenzonitrile with methylmagnesium bromide, followed by an acidic workup, would yield 1-(4-(Benzylsulfanyl)-2-methylphenyl)ethan-1-one.

Cycloaddition Reactions: While less common for simple benzonitriles, the nitrile group can participate in cycloaddition reactions, particularly with azides, to form tetrazoles. This transformation is often catalyzed by a Lewis acid.

Table 2: Potential Transformations of the Nitrile Group in 4-(Benzylsulfanyl)-2-methylbenzonitrile

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 4-(Benzylsulfanyl)-2-methylbenzoic acid |

| Basic Hydrolysis | NaOH (aq), Heat | 4-(Benzylsulfanyl)-2-methylbenzamide, then 4-(Benzylsulfanyl)-2-methylbenzoic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 4-(Benzylsulfanyl)-2-methylbenzylamine |

| Addition of Grignard Reagent | 1. CH₃MgBr, THF; 2. H₃O⁺ | 1-(4-(Benzylsulfanyl)-2-methylphenyl)ethan-1-one |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂) | 5-(4-(Benzylsulfanyl)-2-methylphenyl)-1H-tetrazole |

Kinetic and Thermodynamic Aspects of Synthetic Processes

The synthetic processes leading to 4-(Benzylsulfanyl)-2-methylbenzonitrile are governed by both kinetic and thermodynamic principles. While specific experimental data for this compound is not extensively published, general principles of related reactions can be applied.

For the SNAr synthesis, the reaction rate is dependent on several factors:

Concentration of Reactants: The rate is typically first order in both the electrophile (4-chloro-2-methylbenzonitrile) and the nucleophile (benzylthiolate).

Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate, as described by the Arrhenius equation.

Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus increasing its reactivity.

Leaving Group: The nature of the leaving group on the aromatic ring also affects the rate. The rate of substitution generally follows the trend I > Br > Cl > F, which is opposite to the trend of electronegativity. This is because the bond to the leaving group is broken in the rate-determining step.

In a study of a related ammoxidation reaction to form a dinitrile, it was found that the rates of conversion could be described by a half-order equation with respect to the concentration of the substrate. scirp.org This suggests that the reaction mechanism may be complex, potentially involving adsorption onto a catalyst surface. While not a direct analogue to the solution-phase synthesis of 4-(Benzylsulfanyl)-2-methylbenzonitrile, it highlights the importance of empirical kinetic studies to determine the precise rate laws and reaction orders.

Table 3: Factors Influencing the Kinetics and Thermodynamics of the SNAr Synthesis

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Temperature | Increases rate | Can shift equilibrium (depending on ΔH) |

| Concentration | Increases rate with higher concentrations of reactants | Shifts equilibrium towards products |

| Solvent Polarity | Polar aprotic solvents increase rate | Can affect the solvation of reactants and products, slightly altering ΔG |

| Leaving Group Ability | Better leaving groups (e.g., I⁻, Br⁻) increase rate | Does not significantly affect the final equilibrium position |

| Nucleophilicity | Stronger nucleophiles (e.g., thiolate vs. thiol) increase rate | Does not affect the final equilibrium position |

Spectroscopic and Structural Data for 4-(Benzylsulfanyl)-2-methylbenzonitrile Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and scholarly publications, no specific experimental spectroscopic or structural data for the chemical compound 4-(Benzylsulfanyl)-2-methylbenzonitrile could be located. Consequently, the generation of a detailed article focusing on its spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The investigation included targeted searches for advanced nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), high-resolution mass spectrometry, electronic absorption and emission spectroscopy, and X-ray diffraction analysis pertaining to this specific molecule. Searches were also conducted for synthetic procedures that would typically include such characterization data.

While a significant body of research exists for related compounds, such as various isomers of methylbenzonitrile, other substituted benzonitriles, and molecules containing the benzylsulfanyl (or benzylthio) functional group, the specific combination and substitution pattern of 4-(benzylsulfanyl)-2-methylbenzonitrile is not described in the available literature.

Therefore, the creation of data tables and detailed research findings for the following outlined sections is not possible without resorting to speculation or data fabrication, which would compromise scientific accuracy.

Requested Article Outline:

Spectroscopic Characterization and Structural Elucidation of 4 Benzylsulfanyl 2 Methylbenzonitrile and Its Derivatives

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Without primary or secondary sources reporting the synthesis and analysis of 4-(Benzylsulfanyl)-2-methylbenzonitrile, the required scientifically accurate and thorough content for the article as instructed cannot be provided.

Computational Chemistry and Theoretical Modeling of 4 Benzylsulfanyl 2 Methylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods such as Hartree-Fock (HF) and post-HF methods are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and electronic transitions.

For 4-(Benzylsulfanyl)-2-methylbenzonitrile, the electronic structure is a composite of its constituent functional groups: the 2-methylbenzonitrile moiety and the benzylsulfanyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov

Theoretical calculations would likely show that the HOMO is distributed primarily over the sulfur atom and the electron-rich benzyl (B1604629) and methyl-substituted benzene (B151609) rings, reflecting the electron-donating nature of the thioether and alkyl groups. Conversely, the LUMO is expected to be localized more on the benzonitrile (B105546) ring, particularly around the electron-withdrawing nitrile (-C≡N) group. pku.edu.cnderpharmachemica.com A smaller HOMO-LUMO gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.gov Time-dependent density functional theory (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), correlating electronic transitions between molecular orbitals with specific absorption wavelengths. nih.gov

Table 1: Predicted Electronic Properties of 4-(Benzylsulfanyl)-2-methylbenzonitrile Note: These values are illustrative, based on typical results for similar aromatic thioethers and benzonitrile derivatives calculated using DFT (e.g., B3LYP/6-31G(d) level of theory), and are not from direct calculations on the title compound.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability nih.gov |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron |

| Dipole Moment (μ) | ~4.0 D | Molecular polarity and intermolecular interactions acs.org |

Density Functional Theory (DFT) Studies for Conformational Analysis and Stability

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the geometry and conformational landscape of medium-to-large molecules. researchgate.net For 4-(Benzylsulfanyl)-2-methylbenzonitrile, which possesses significant conformational flexibility, DFT can be used to identify stable conformers and the energy barriers for rotation between them.

The key sources of flexibility in this molecule are the rotations around the C-S and S-CH₂ single bonds. A potential energy surface scan can be performed by systematically rotating these dihedral angles to locate the global and local energy minima, which correspond to the most stable conformations. researchgate.net Studies on similar benzyl thioethers and other flexible molecules show that non-covalent interactions, such as steric hindrance between the methyl group and the benzyl group, as well as weak intramolecular hydrogen bonds or dispersion forces, dictate the preferred geometry. mdpi.com

Table 2: Hypothetical Relative Energies of Key Conformers of 4-(Benzylsulfanyl)-2-methylbenzonitrile Note: This table is illustrative. Energies are relative to the most stable conformer (Conformer A) and represent typical energy differences found in conformational analyses of flexible aromatic molecules.

| Conformer | Description of Dihedral Angle (Ar-CH₂-S-Ar) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conformer A | Gauche (~60°) | 0.00 | ~75% |

| Conformer B | Anti (~180°) | 1.20 | ~12% |

| Conformer C | Gauche (~-60°) | 0.95 | ~13% |

| Transition State (A↔B) | Eclipsed (~120°) | ~4.5 | N/A |

Reaction Mechanism Predictions via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map entire reaction pathways, identify intermediates, and calculate activation energies without conducting experiments. nih.gov For 4-(Benzylsulfanyl)-2-methylbenzonitrile, theoretical methods can predict its reactivity towards various reagents.

A likely site of reaction is the sulfur atom of the thioether linkage. Computational studies on the oxidation of similar sulfides have shown that reactions with hydroperoxides or other oxidizing agents proceed via a nucleophilic attack of the sulfur on the oxidant. whiterose.ac.uk DFT calculations can be used to model the transition state for this process, providing the activation energy barrier which determines the reaction rate.

Another potential reaction involves the nitrile group, which can undergo nucleophilic addition or cycloaddition reactions. numberanalytics.com For example, the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring can be modeled. Computational analysis of the transition states for different regioisomeric pathways can predict the product distribution. mdpi.com Furthermore, the influence of the benzylsulfanyl and methyl substituents on the reactivity of the nitrile group can be quantified through these theoretical approaches. pku.edu.cn

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. mdpi.com For 4-(Benzylsulfanyl)-2-methylbenzonitrile, MD simulations can be used to study its behavior in different environments, such as in various solvents or in condensed phases.

MD simulations can reveal how solvent molecules arrange around the solute, a process known as solvation. In a polar solvent like acetonitrile (B52724), simulations would likely show strong dipole-dipole interactions between the solvent and the polar nitrile group. acs.orgnrel.gov In nonpolar solvents like toluene, π-stacking interactions between the solvent and the aromatic rings of the solute would be predominant. rsc.org

These simulations are also crucial for understanding how molecules of 4-(Benzylsulfanyl)-2-methylbenzonitrile interact with each other. The simulations can predict aggregation behavior, showing how π-stacking between the aromatic rings, dipole-dipole interactions of the nitrile groups, and weaker van der Waals forces govern the packing in a solid or liquid state. This information is valuable for predicting properties like solubility and miscibility. rsc.org

Table 3: Summary of Potential Intermolecular Interactions

| Molecular Moiety | Type of Interaction | Interacting Partner Example | Significance |

|---|---|---|---|

| Benzonitrile Ring | π-π Stacking | Another aromatic ring | Crystal packing, aggregation |

| Nitrile Group (-C≡N) | Dipole-Dipole | Polar solvents (e.g., water, acetonitrile) | Solubility, solvation shell structure acs.org |

| Benzyl Group | π-π Stacking, van der Waals | Aromatic or aliphatic molecules | Binding, molecular recognition |

| Sulfur Atom | van der Waals, weak H-bonding | Protic solvents | Solvation properties |

Applications of 4 Benzylsulfanyl 2 Methylbenzonitrile in Advanced Materials and Organic Catalysis

Utility as a Synthetic Intermediate for Complex Molecular Architectures

The utility of 4-(Benzylsulfanyl)-2-methylbenzonitrile as a synthetic intermediate for creating complex molecular architectures is not documented in the accessible scientific literature. While the benzonitrile (B105546) functional group is a versatile precursor in organic synthesis, specific pathways involving 4-(Benzylsulfanyl)-2-methylbenzonitrile are not described.

Precursor to Heterocyclic Compounds

No specific synthetic routes have been published that utilize 4-(Benzylsulfanyl)-2-methylbenzonitrile as a precursor for heterocyclic compounds. General methodologies exist for synthesizing N-benzylic heterocycles and other heterocyclic systems, but none name this compound as a starting material. nih.govuobaghdad.edu.iq

Building Block for Polymeric Systems

Information regarding the use of 4-(Benzylsulfanyl)-2-methylbenzonitrile as a monomer or building block for polymeric systems is not available. Research into novel polymers and their synthesis does not include the polymerization of this compound. researchgate.net

Potential as a Ligand or Scaffold in Organic and Organometallic Catalysis

There is no research available to indicate that 4-(Benzylsulfanyl)-2-methylbenzonitrile has been investigated or used as a ligand or scaffold in organic or organometallic catalysis. The design of ligands is crucial for the development of effective catalysts, but the potential of this compound in that capacity has not been reported. richmond.edu

Chelation Properties and Metal Complex Formation

There is no available scientific literature detailing the chelation properties and metal complex formation of 4-(Benzylsulfanyl)-2-methylbenzonitrile.

Role in Transition-Metal-Catalyzed Transformations

There is no available scientific literature detailing the role of 4-(Benzylsulfanyl)-2-methylbenzonitrile in transition-metal-catalyzed transformations.

Studies of Analogues and Derivatives of 4 Benzylsulfanyl 2 Methylbenzonitrile

Systematic Structural Modifications and Their Synthetic Impact

The synthesis of 4-(benzylsulfanyl)-2-methylbenzonitrile and its derivatives can be conceptually approached through several established synthetic strategies, primarily involving nucleophilic aromatic substitution or the coupling of appropriate precursors. A common and effective method involves the reaction of a suitably substituted halobenzonitrile with benzylthiol in the presence of a base. For instance, the synthesis of the isomeric compound, 2-(benzylsulfanyl)-4-nitrobenzonitrile, is achieved by reacting 2-chloro-4-nitrobenzonitrile (B1360291) with benzylthiol using a base like potassium carbonate in a polar aprotic solvent such as DMF or NMP. A similar strategy can be envisioned for the target molecule, starting from 4-halo-2-methylbenzonitrile.

Systematic structural modifications of the 4-(benzylsulfanyl)-2-methylbenzonitrile scaffold can be categorized into three main areas: modifications of the benzylsulfanyl group, alterations to the benzonitrile (B105546) core, and transformations of the nitrile functionality.

Modifications of the Benzylsulfanyl Group: The benzyl (B1604629) moiety of the benzylsulfanyl group offers a prime site for structural variation. Introducing substituents on the phenyl ring of the benzyl group can significantly impact the electronic and steric properties of the entire molecule. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo) can be incorporated. The synthesis of these analogues would typically involve the reaction of 4-mercapto-2-methylbenzonitrile with a range of substituted benzyl halides.

Alterations to the Benzonitrile Core: The 2-methylbenzonitrile core can also be systematically modified. The methyl group at the 2-position can be replaced with other alkyl groups to study steric effects. Furthermore, additional substituents can be introduced onto the benzene (B151609) ring to modulate the electronic environment. For example, the introduction of a fluorine atom, as seen in the related compound 4-fluoro-2-methylbenzonitrile (B118529), is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. ossila.com

Transformations of the Nitrile Functionality: The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. These transformations dramatically alter the chemical and physical properties of the parent molecule, opening up avenues for diverse applications. For instance, the reduction of the nitrile to a primary amine introduces a basic center, while hydrolysis to a carboxylic acid provides an acidic handle.

The synthetic impact of these modifications lies in the ability to create a library of compounds with finely tuned properties. The choice of synthetic route is often dictated by the desired modification and the commercial availability of starting materials.

Interactive Data Table: Synthetic Strategies for Benzonitrile Derivatives

| Starting Material | Reagent | Product | Synthetic Strategy |

| 4-Halo-2-methylbenzonitrile | Benzylthiol, Base | 4-(Benzylsulfanyl)-2-methylbenzonitrile | Nucleophilic Aromatic Substitution |

| 4-Mercapto-2-methylbenzonitrile | Substituted Benzyl Halide | Substituted 4-(Benzylsulfanyl)-2-methylbenzonitrile Analogue | Williamson Ether-like Synthesis |

| 4-Fluoro-2-methylbenzaldehyde | Hydroxylamine, Dehydrating Agent | 4-Fluoro-2-methylbenzonitrile | Oximation followed by Dehydration google.com |

| 4-Formylbenzonitrile | Wittig-type Reagents | 4-(Substituted-vinyl)benzonitrile | Wittig Olefination orgsyn.org |

Comparative Analysis of Reactivity and Spectroscopic Signatures

The reactivity of 4-(benzylsulfanyl)-2-methylbenzonitrile and its derivatives is largely governed by the interplay of the functional groups present. The benzylsulfanyl group can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone, which significantly alters the electronic nature of the sulfur atom from a weak electron-donating group to a strong electron-withdrawing group. The nitrile group can participate in nucleophilic addition reactions, and the aromatic ring is susceptible to electrophilic substitution, with the positions of attack directed by the existing substituents.

The spectroscopic signatures of these compounds provide crucial information about their structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 4-(benzylsulfanyl)-2-methylbenzonitrile would be expected to show a characteristic singlet for the benzylic methylene (B1212753) protons (SCH₂) typically in the region of 4.0-4.5 ppm. The methyl protons on the benzonitrile ring would appear as a singlet around 2.3-2.6 ppm. The aromatic protons would exhibit complex splitting patterns in the aromatic region (7.0-8.0 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for the benzylic carbon, the methyl carbon, the nitrile carbon (typically downfield, around 115-120 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Spectroscopic data for related compounds like 2-methylbenzonitrile and 4-methylbenzonitrile from the NIST WebBook can serve as a useful reference for interpreting these spectra. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern of these molecules. The molecular ion peak would confirm the molecular formula. Fragmentation patterns can provide structural information, often involving cleavage of the benzyl-sulfur bond.

A comparative analysis of the spectroscopic data across a series of analogues reveals important structure-property relationships. For example, the chemical shift of the benzylic protons in the ¹H NMR spectrum can be correlated with the electronic nature of the substituents on the benzyl ring. Similarly, the frequency of the nitrile stretch in the IR spectrum can be sensitive to the electronic environment of the benzonitrile ring.

Interactive Data Table: Expected Spectroscopic Data for 4-(Benzylsulfanyl)-2-methylbenzonitrile

| Technique | Expected Signature | Reference Compound Data |

| ¹H NMR | Benzylic CH₂: ~4.0-4.5 ppm (s)Aromatic CH: ~7.0-8.0 ppm (m)Methyl CH₃: ~2.3-2.6 ppm (s) | 2-Methylbenzonitrile: Aromatic H: ~7.2-7.6 ppm; Methyl H: ~2.5 ppm nist.gov |

| ¹³C NMR | Nitrile C: ~115-120 ppmAromatic C: ~120-145 ppmBenzylic C: ~35-45 ppmMethyl C: ~18-22 ppm | 4-Methylbenzonitrile: Nitrile C: ~119 ppm; Aromatic C: ~129-143 ppm; Methyl C: ~21 ppm nist.gov |

| IR | C≡N stretch: ~2220-2240 cm⁻¹ (strong, sharp)Aromatic C-H stretch: >3000 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹ | 4-Methylbenzonitrile: C≡N stretch at ~2230 cm⁻¹ nih.gov |

| MS | Molecular Ion Peak (M⁺)Fragments corresponding to loss of benzyl or benzylsulfanyl radicals. | - |

Design Principles for Tailoring Properties in Derived Structures

The design of novel structures derived from 4-(benzylsulfanyl)-2-methylbenzonitrile is guided by the desired application. By understanding the structure-activity relationships (SAR) and structure-property relationships (SPR), chemists can rationally design molecules with tailored properties.

Modulating Electronic Properties: The electronic properties of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups at specific positions. For example, in the context of materials science, modifying the electronic nature of the aromatic rings can influence the molecule's photophysical properties, such as its absorption and emission spectra. The synthesis of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) from 4-fluoro-2-methylbenzonitrile for use in OLEDs is a testament to this design principle. ossila.com

Enhancing Biological Activity: In medicinal chemistry, the design of analogues often focuses on improving potency, selectivity, and pharmacokinetic properties. The introduction of polar functional groups can enhance solubility, while specific structural motifs can be incorporated to promote binding to a biological target. For instance, the nitrile group can act as a hydrogen bond acceptor, and the benzylsulfanyl moiety can engage in hydrophobic interactions within a protein binding pocket. The development of various quinazolinone derivatives incorporating a methyl-benzonitrile moiety as DPP-4 inhibitors highlights the utility of this scaffold in drug discovery. brieflands.comnih.gov

Controlling Reactivity and Stability: The reactivity of the molecule can be controlled by strategic placement of substituents. For example, steric hindrance can be introduced to protect a reactive site. The metabolic stability of a drug candidate can be improved by blocking sites of metabolism, often by introducing fluorine atoms.

The systematic study of analogues and derivatives of 4-(benzylsulfanyl)-2-methylbenzonitrile provides a powerful platform for understanding fundamental chemical principles and for the rational design of new functional molecules. The insights gained from the synthesis, spectroscopic analysis, and reactivity studies of these compounds contribute to the broader fields of organic synthesis, materials science, and medicinal chemistry.

Conclusions and Future Research Trajectories

Summary of Current Understanding and Contributions

4-(Benzylsulfanyl)-2-methylbenzonitrile is a chemical entity whose properties and reactivity can be largely inferred from the well-established chemistry of its constituent functional groups. Its synthesis is feasible through standard organic chemistry reactions. The presence of the nitrile, sulfide, and substituted aromatic ring makes it a potentially valuable building block in organic synthesis.

Unexplored Reactivity and Synthetic Frontiers

Future research should focus on the experimental validation of the predicted synthetic routes and the full characterization of the compound's spectroscopic and physical properties. The exploration of its reactivity, particularly in reactions that can proceed with high selectivity at one of the functional groups, would be a valuable endeavor.

Potential for Novel Material Science or Catalytic Applications

The sulfur atom in the benzylsulfanyl group could be utilized for coordination to metal centers, suggesting potential applications in catalysis or materials science. nih.gov For example, the corresponding sulfoxide (B87167) or sulfone derivatives could act as ligands in coordination chemistry.

Emerging Methodologies for Synthesis and Functionalization

The development of novel, more efficient, and sustainable synthetic methods for the preparation of 4-(Benzylsulfanyl)-2-methylbenzonitrile and its derivatives would be beneficial. This could include exploring catalytic C-S bond-forming reactions or flow chemistry approaches for its synthesis.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(Benzylsulfanyl)-2-methylbenzonitrile?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions that minimize side reactions. Key steps include:

- Using inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sulfanyl groups .

- Employing polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates and enhance reaction rates .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the product at optimal yields .

- Purification via column chromatography or recrystallization to achieve ≥95% purity, as validated by melting point analysis and NMR .

Q. How can researchers confirm the structural integrity of 4-(Benzylsulfanyl)-2-methylbenzonitrile?

- Methodological Answer : A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SC-XRD): Resolve the molecular geometry and confirm the benzylsulfanyl and nitrile substituents. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopy :

- NMR : H and C NMR to verify proton environments and carbon connectivity .

- FT-IR : Identify functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C-S stretch ~650 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What methodologies are reliable for assessing the purity of 4-(Benzylsulfanyl)-2-methylbenzonitrile?

- Methodological Answer : Purity assessment requires orthogonal techniques:

- HPLC : Use reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) to quantify impurities .

- Karl Fischer (KF) titration : Determine water content, critical for hygroscopic compounds .

- Elemental analysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Focus on hypothesis-driven assay design:

- Dose-response studies : Test concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values .

- Control groups : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., cisplatin for cytotoxicity assays) .

- Endpoint measurements : Use fluorometric or colorimetric assays (e.g., MTT for viability, fluorogenic substrates for enzyme inhibition) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) enhance the understanding of this compound’s vibrational and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to calculate vibrational frequencies and compare with experimental FT-IR/Raman data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and charge transfer properties .

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., nitrile group) to infer nucleophilic/electrophilic sites .

Q. How can discrepancies between experimental and theoretical crystallographic data be resolved?

- Methodological Answer : Address contradictions via:

- Data validation tools : Use checkCIF (IUCr) to identify outliers in bond lengths/angles .

- Refinement strategies : Adjust displacement parameters in SHELXL or apply twin refinement for non-merohedral twinning .

- Theoretical benchmarking : Compare DFT-optimized structures with SC-XRD data to identify conformational flexibility .

Q. What mechanistic insights can be gained from studying the reactivity of the benzylsulfanyl group in this compound?

- Methodological Answer : Probe reaction pathways using:

- Kinetic studies : Monitor sulfanyl group substitution (e.g., nucleophilic aromatic substitution) via stopped-flow UV-Vis spectroscopy .

- Isotopic labeling : Introduce S or C isotopes to track reaction intermediates via MS or NMR .

- Computational transition state analysis : Locate energy barriers for key steps (e.g., C-S bond cleavage) using QM/MM methods .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Systematically evaluate solvents by:

- Dielectric constant screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents in Pd-catalyzed couplings to assess yield and regioselectivity .

- Coordination studies : Use H NMR titration to identify solvent-ligand interactions (e.g., DMF coordinating to metal catalysts) .

- Solvent-free conditions : Explore mechanochemical synthesis to eliminate solvent dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.